![molecular formula C20H16ClFN2O4 B2938618 1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine CAS No. 1358247-41-2](/img/structure/B2938618.png)
1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine, also known as CPP-115, is a novel gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitor. GABA is the main inhibitory neurotransmitter in the brain, and GABA-AT is responsible for breaking down GABA. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have therapeutic effects in a variety of neurological disorders.
科学的研究の応用
Radiosynthesis and Imaging Applications
A novel sigma-1 receptor PET radiotracer, [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, was synthesized for in vivo studies. This compound demonstrated high uptake in organs known to contain sigma-1 receptors, suggesting its potential as a tool for imaging and studying sigma-1 receptor distribution and density in vivo (Zhao et al., 2005).
Antibacterial Applications
Compounds related to piperidine derivatives, such as 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, have been synthesized and evaluated as potent antibacterial agents. These studies suggest the potential of piperidine derivatives in developing new antibiotics (Miyamoto et al., 1987).
Antimycobacterial Applications
Spiro-piperidin-4-ones were synthesized and evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis, demonstrating significant antimycobacterial properties. This research highlights the therapeutic potential of piperidine derivatives in treating tuberculosis (Kumar et al., 2008).
Anticancer and Enzyme Inhibition Applications
Phenolic bis Mannich bases derived from piperidine showed cytotoxic and carbonic anhydrase enzyme inhibitory effects, indicating their potential in cancer therapy and as enzyme inhibitors (Yamali et al., 2016).
Chemical Synthesis and Molecular Structure
The synthesis and molecular structure of compounds involving piperidine derivatives have been extensively studied, providing insights into their chemical properties and potential applications in medicinal chemistry and drug design (Khan et al., 2013).
特性
IUPAC Name |
methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-11-3-6-16-13(7-11)18(9-17(24-16)20(26)27-2)28-10-19(25)23-12-4-5-15(22)14(21)8-12/h3-9H,10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFYIQKUDSMLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

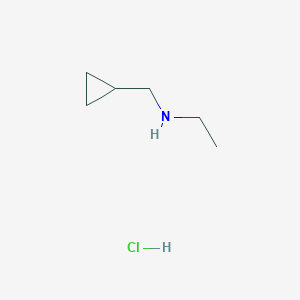
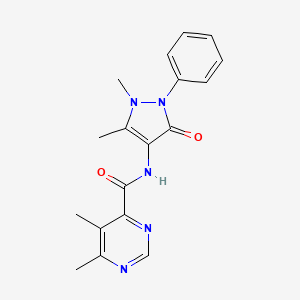
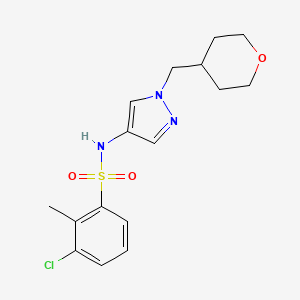
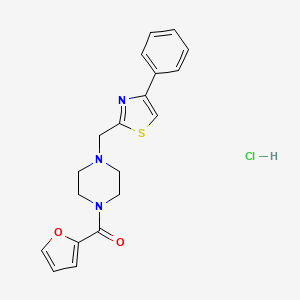
![N,N-dimethylsulfamic acid [3-[(4-methoxyanilino)-oxomethyl]phenyl] ester](/img/structure/B2938542.png)

![8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2938545.png)
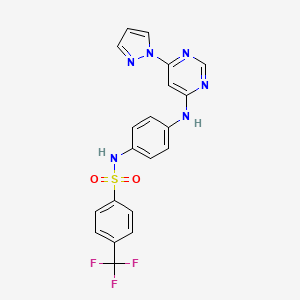
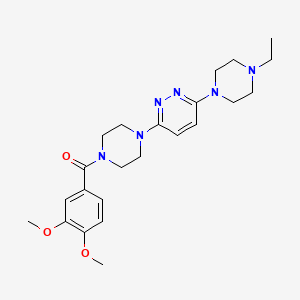
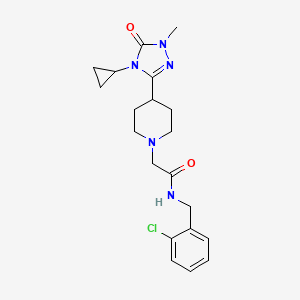
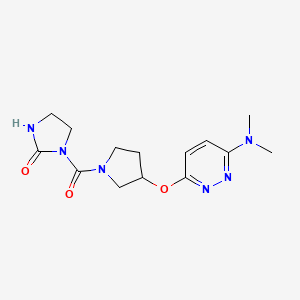
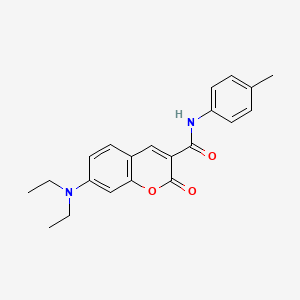
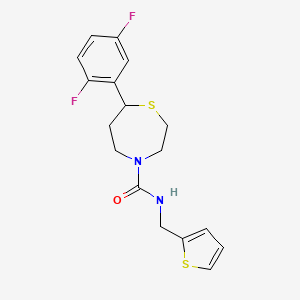
![2-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2938558.png)